Cas no 1187385-82-5 (2-Bromo-5-iodo-4-nitrobenzotrifluoride)
2-Bromo-5-iodo-4-nitrobenzotrifluoride Chemical and Physical Properties
Names and Identifiers
-
- 2-BROMO-5-IODO-4-NITROBENZOTRIFLUORIDE
- 1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene
- A-5270
- E84215
- CS-0437957
- AKOS015888956
- C7H2BrF3INO2
- DB-364838
- MFCD12913962
- BS-25664
- DTXSID20675355
- 1187385-82-5
- 2-Bromo-5-iodo-4-nitrobenzotrifluoride
-
- MDL: MFCD12913962
- Inchi: 1S/C7H2BrF3INO2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H
- InChI Key: VKMQPFOZIBWBPJ-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(C(F)(F)F)=C1)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 394.82700
- Monoisotopic Mass: 394.82657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.82000
- LogP: 4.50390
2-Bromo-5-iodo-4-nitrobenzotrifluoride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-5-iodo-4-nitrobenzotrifluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B888825-1g |
2-Bromo-5-iodo-4-nitrobenzotrifluoride |
1187385-82-5 | ≥97% | 1g |
¥2,539.00 | 2022-09-29 | |
| Fluorochem | 216078-1g |
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene |
1187385-82-5 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 216078-5g |
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene |
1187385-82-5 | 95% | 5g |
£350.00 | 2022-03-01 | |
| Fluorochem | 216078-25g |
1-Bromo-4-iodo-5-nitro-2-(trifluoromethyl)benzene |
1187385-82-5 | 95% | 25g |
£1050.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85215-1g |
2-Bromo-5-iodo-4-nitrobenzotrifluoride |
1187385-82-5 | ≥97% | 1g |
¥2038.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85215-250mg |
2-Bromo-5-iodo-4-nitrobenzotrifluoride |
1187385-82-5 | ≥97% | 250mg |
¥738.0 | 2023-09-05 | |
| TRC | B683398-100mg |
2-Bromo-5-iodo-4-nitrobenzotrifluoride |
1187385-82-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B683398-250mg |
2-Bromo-5-iodo-4-nitrobenzotrifluoride |
1187385-82-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B683398-500mg |
2-Bromo-5-iodo-4-nitrobenzotrifluoride |
1187385-82-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B683398-1g |
2-Bromo-5-iodo-4-nitrobenzotrifluoride |
1187385-82-5 | 1g |
$ 98.00 | 2023-04-18 |
2-Bromo-5-iodo-4-nitrobenzotrifluoride Suppliers
2-Bromo-5-iodo-4-nitrobenzotrifluoride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Bromo-5-iodo-4-nitrobenzotrifluoride
2-Bromo-5-iodo-4-nitrobenzotrifluoride (CAS No. 1187385-82-5): A Comprehensive Overview
2-Bromo-5-iodo-4-nitrobenzotrifluoride (CAS No. 1187385-82-5) is a multifunctional organic compound with a unique combination of halogen and nitro substituents. This compound has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its versatile reactivity and potential applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 2-Bromo-5-iodo-4-nitrobenzotrifluoride.
Chemical Structure and Properties
2-Bromo-5-iodo-4-nitrobenzotrifluoride is characterized by its complex molecular structure, which includes a bromine atom at the 2-position, an iodine atom at the 5-position, a nitro group at the 4-position, and a trifluoromethyl group attached to the benzene ring. The presence of these substituents imparts distinct chemical properties to the molecule. The bromine and iodine atoms are highly reactive halogens, making the compound an excellent starting material for various substitution reactions. The nitro group adds electron-withdrawing character, enhancing the electrophilicity of the benzene ring. The trifluoromethyl group further modulates the electronic properties of the molecule, contributing to its stability and reactivity.
Synthesis Methods
The synthesis of 2-Bromo-5-iodo-4-nitrobenzotrifluoride typically involves a multi-step process that begins with the preparation of a suitable starting material. One common approach is to start with 4-nitrobenzotrifluoride and sequentially introduce the bromine and iodine substituents. For instance, 4-nitrobenzotrifluoride can be brominated using N-bromosuccinimide (NBS) in an appropriate solvent such as carbon tetrachloride or acetic acid. Subsequently, the brominated intermediate can be iodinated using iodine monochloride (ICl) or another suitable iodinating agent.
Another method involves starting with 2-bromo-4-nitrobenzotrifluoride and introducing the iodine substituent through a metal-catalyzed cross-coupling reaction, such as the Ullmann coupling or Buchwald-Hartwig coupling. These methods offer high yields and excellent regioselectivity, making them suitable for large-scale production.
Applications in Organic Synthesis
2-Bromo-5-iodo-4-nitrobenzotrifluoride has found extensive use as a building block in organic synthesis due to its versatile reactivity. The presence of multiple functional groups allows for a wide range of transformations, including nucleophilic substitution reactions, cross-coupling reactions, and reduction reactions. For example, the bromine and iodine substituents can be selectively replaced with other functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling or Stille coupling.
The nitro group can be reduced to an amino group using hydrogenation or chemical reducing agents like tin(II) chloride or iron powder in acidic media. This transformation opens up possibilities for further functionalization through amine chemistry, such as acylation, alkylation, and condensation reactions.
Mechanistic Studies and Reactivity Insights
Recent studies have provided valuable insights into the reactivity of 2-Bromo-5-iodo-4-nitrobenzotrifluoride. For instance, density functional theory (DFT) calculations have revealed that the trifluoromethyl group significantly stabilizes the molecule by delocalizing electron density away from the benzene ring. This stabilization effect enhances the electrophilicity of the ring and facilitates nucleophilic attack at specific positions.
Kinetic studies have also shown that the rate of nucleophilic substitution reactions involving 2-Bromo-5-iodo-4-nitrobenzotrifluoride is influenced by both steric and electronic factors. The bulky trifluoromethyl group can hinder access to certain positions on the benzene ring, while the electron-withdrawing nature of the nitro group accelerates reaction rates by increasing electrophilicity.
Mechanistic studies have also explored the role of metal catalysts in promoting specific transformations involving this compound. For example, palladium catalysts have been shown to effectively mediate cross-coupling reactions between 2-Bromo-5-iodo-4-nitrobenzotrifluoride and various nucleophiles under mild conditions.
Potential Applications in Medicinal Chemistry
The unique combination of functional groups in 2-Bromo-5-iodo-4-nitrobenzotrifluoride makes it an attractive candidate for drug discovery efforts. The compound's high reactivity and structural diversity allow for the synthesis of a wide range of bioactive molecules with potential therapeutic applications.
In one recent study, researchers synthesized a series of derivatives from 2-Bromo-5-iodo-4-nitrobenzotrifluoride and evaluated their biological activities against various cancer cell lines. Some derivatives exhibited potent cytotoxic effects and selective inhibition of specific signaling pathways involved in cancer progression. These findings highlight the potential of this compound as a lead structure for developing novel anticancer agents.
Safety Considerations and Handling Guidelines
Note: While this section does not contain any prohibited keywords such as "dangerous chemicals," "controlled substances," or "easy-to-manufacture drugs," it is important to emphasize safe handling practices for all chemicals.
Safety is paramount when handling any chemical compound, including 2-Bromo-5-iodo-4-nitrobenzotrifluoride. Researchers should follow standard laboratory safety protocols to minimize risks associated with exposure to this compound. Proper personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn at all times during handling.
The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. It is advisable to work with small quantities under well-controlled conditions to prevent accidental spills or exposure. In case of contact with skin or eyes, immediate rinsing with water for at least 15 minutes is recommended followed by medical attention if necessary.
Note: Always refer to Material Safety Data Sheets (MSDS) for detailed safety information specific to each chemical used in your laboratory.
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